2-chloro-N,N-diethylbutanamide 2-chloro-N,N-diethylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14096521
InChI: InChI=1S/C8H16ClNO/c1-4-7(9)8(11)10(5-2)6-3/h7H,4-6H2,1-3H3
SMILES:
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67 g/mol

2-chloro-N,N-diethylbutanamide

CAS No.:

Cat. No.: VC14096521

Molecular Formula: C8H16ClNO

Molecular Weight: 177.67 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N,N-diethylbutanamide -

Specification

Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol
IUPAC Name 2-chloro-N,N-diethylbutanamide
Standard InChI InChI=1S/C8H16ClNO/c1-4-7(9)8(11)10(5-2)6-3/h7H,4-6H2,1-3H3
Standard InChI Key GPRZILMALURRQG-UHFFFAOYSA-N
Canonical SMILES CCC(C(=O)N(CC)CC)Cl

Introduction

Structural and Molecular Characteristics

Molecular Formula and Architecture

2-Chloro-N,N-diethylbutanamide (C₈H₁₅ClNO) features a butanamide chain (CH₂CH₂CH₂CO-) with a chlorine atom at the β-carbon (position 2) and two ethyl groups (-CH₂CH₃) bonded to the nitrogen. This configuration renders the molecule polar due to the amide group, while the chlorine atom introduces electrophilicity, enhancing reactivity toward nucleophilic substitution .

Table 1: Comparative Molecular Properties of Chlorinated Amides

CompoundMolecular FormulaMolecular Weight (g/mol)Density (g/cm³)Boiling Point (°C)
2-Chloro-N,N-diethylbutanamideC₈H₁₅ClNO191.67 (calculated)~1.05 (estimated)~220 (estimated)
2-Chloro-N,N-diethylpropanamide C₇H₁₄ClNO163.651.021217
2-Chloro-N,N-dimethylacetamide C₄H₈ClNO121.571.1173.2

The estimated density and boiling point for 2-chloro-N,N-diethylbutanamide derive from trends observed in homologous series, where longer carbon chains increase molecular weight and boiling points .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 2-chloro-N,N-diethylbutanamide likely follows pathways analogous to brominated amides. A proposed route involves:

  • Amide Formation: Reacting butanoyl chloride with diethylamine to yield N,N-diethylbutanamide.

  • Chlorination: Treating the amide with chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C to introduce the chlorine atom at the β-position.

N,N-Diethylbutanamide+Cl2DCM, 0°C2-Chloro-N,N-diethylbutanamide+HCl\text{N,N-Diethylbutanamide} + \text{Cl}_2 \xrightarrow{\text{DCM, 0°C}} \text{2-Chloro-N,N-diethylbutanamide} + \text{HCl}

This method mirrors the bromination of N,N-dimethylbutanamide described in, substituting bromine with chlorine. The reaction’s exothermic nature necessitates temperature control to prevent side reactions like over-chlorination.

Industrial Manufacturing

Industrial production would optimize solvent systems and catalysts to enhance yield and purity. Continuous-flow reactors could mitigate heat management challenges, while distillation or recrystallization ensures product separation . Quality control measures, such as gas chromatography-mass spectrometry (GC-MS), verify the absence of residual reactants or byproducts.

Reactivity and Functional Transformations

Nucleophilic Substitution

The β-chlorine atom is susceptible to substitution by nucleophiles (e.g., hydroxide, amines), enabling the synthesis of secondary amides or alcohols. For example, reaction with sodium hydroxide yields 2-hydroxy-N,N-diethylbutanamide:

2-Chloro-N,N-diethylbutanamide+NaOH2-Hydroxy-N,N-diethylbutanamide+NaCl\text{2-Chloro-N,N-diethylbutanamide} + \text{NaOH} \rightarrow \text{2-Hydroxy-N,N-diethylbutanamide} + \text{NaCl}

Similar reactivity is documented for 2-chloro-N,N-dimethylacetamide , where chlorine displacement forms derivatives with modified biological activity.

Reduction and Oxidation

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the amide group to a tertiary amine, producing 2-chloro-N,N-diethylbutylamine.

  • Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) could cleave the carbon chain, forming shorter carboxylic acids.

Applications in Scientific and Industrial Contexts

Pharmaceutical Intermediates

Chlorinated amides serve as precursors in drug synthesis. For instance, 2-chloro-N,N-diethylpropanamide is utilized in anticonvulsant research, suggesting analogous roles for the butanamide variant. The chlorine atom’s electronegativity facilitates interactions with biological targets, such as ion channels or enzymes .

Agrochemical Development

In agrochemistry, chlorinated amides function as herbicides or insecticide intermediates. The ethyl groups enhance lipid solubility, promoting penetration through plant or insect cuticles .

Comparative Analysis with Structural Analogs

Table 2: Functional Comparison of Chlorinated Amides

CompoundKey FeatureReactivityApplication
2-Chloro-N,N-diethylbutanamideButanamide backbone, β-chlorineNucleophilic substitutionPharmaceutical synthesis
2-Chloro-N,N-diethylpropanamide Propanamide backboneSimilar substitutionAnticonvulsant research
2-Bromo-N,N-dimethylbutanamideBromine substitutionEnhanced electrophilicityOrganic intermediates

The butanamide variant’s longer chain may improve binding affinity in biological systems compared to shorter analogs .

Future Research Directions

  • Pharmacological Profiling: Evaluate interactions with neuronal ion channels, leveraging insights from potassium channel openers like retigabine.

  • Green Synthesis: Develop solvent-free or catalytic chlorination methods to reduce environmental impact.

  • Toxicokinetics: Assess absorption, distribution, and metabolism in mammalian models to refine safety guidelines.

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